(2R)-Tridec-4-en-2-yl sulfamate

Lipophilicity Physicochemical Property Membrane Partitioning

(2R)-Tridec-4-en-2-yl sulfamate (CAS 648918-74-5) is a sulfamate ester featuring a C13 alkenyl chain with defined (2R) stereochemistry. With a calculated LogP of 5.07 and a topological polar surface area (PSA) of 77.77 Ų , it is a highly lipophilic member of the aliphatic sulfamate class.

Molecular Formula C13H27NO3S
Molecular Weight 277.43 g/mol
CAS No. 648918-74-5
Cat. No. B12593425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-Tridec-4-en-2-yl sulfamate
CAS648918-74-5
Molecular FormulaC13H27NO3S
Molecular Weight277.43 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCC(C)OS(=O)(=O)N
InChIInChI=1S/C13H27NO3S/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18(14,15)16/h10-11,13H,3-9,12H2,1-2H3,(H2,14,15,16)/t13-/m1/s1
InChIKeyQIWQIHWMOQGIME-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-Tridec-4-en-2-yl sulfamate (CAS 648918-74-5): A Stereochemically Defined, Lipophilic Sulfamate for Niche Biochemical Research


(2R)-Tridec-4-en-2-yl sulfamate (CAS 648918-74-5) is a sulfamate ester featuring a C13 alkenyl chain with defined (2R) stereochemistry. With a calculated LogP of 5.07 and a topological polar surface area (PSA) of 77.77 Ų , it is a highly lipophilic member of the aliphatic sulfamate class. Compounds in this class are investigated as inhibitors of carbonic anhydrases and steroid sulfatase, where the sulfamate moiety acts as a zinc-binding or active-site-directed group [1]. Unlike common aromatic sulfamates, the long, unsaturated alkyl chain of this compound is predicted to confer distinct solubility, membrane partitioning, and target-binding characteristics.

Why Generic (2R)-Tridec-4-en-2-yl sulfamate Cannot Be Substituted by Other Alkyl Sulfamates


High differential evidence for this specific compound is limited in the public domain. However, rational procurement cannot be based on generic 'alkyl sulfamate' classification. The (2R) stereochemistry and extended C13 alkenyl chain are critical structural features that profoundly impact lipophilicity (LogP 5.07) and, by class-level inference, target affinity and selectivity. Aliphatic sulfamate potency against carbonic anhydrase isoforms is highly dependent on chain length, with longer chains favoring inhibition of membrane-associated isoforms like CA IX [1]. The specific physicochemical profile of this compound, distinct from shorter-chain analogs like octyl sulfamate (LogP 2.88), dictates its experimental utility, making generic substitution scientifically unsound without comparative validation data.

(2R)-Tridec-4-en-2-yl sulfamate Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity-Driven Differentiation: A >100-Fold Increase in Predicted Partition Coefficient vs. Octyl Sulfamate

(2R)-Tridec-4-en-2-yl sulfamate exhibits a significantly higher calculated LogP of 5.07 compared to octyl sulfamate, a common shorter-chain aliphatic sulfamate, which has a LogP of 2.88 (ACD/LogP) or 3.35 (Chemsrc value) . This difference of approximately 2.2 log units corresponds to a theoretically predicted >100-fold greater partitioning into a hydrophobic phase, such as a lipid bilayer or a hydrophobic enzyme pocket. This stark difference is critical for applications where membrane permeability or interaction with transmembrane protein domains is required.

Lipophilicity Physicochemical Property Membrane Partitioning

Stereochemical Purity: (2R) Enantiomer Defines a Unique Chiral Space Not Represented by Racemates or (2S) Isomers

The compound is explicitly defined as the (2R) enantiomer . This contrasts with many commercially available alkyl sulfamates which are often racemic or of unspecified stereochemistry. For sulfamate-based inhibitors interacting with chiral enzyme active sites, stereochemistry is a critical determinant of binding affinity and inhibitory potency. The (2R) configuration provides a defined three-dimensional pharmacophore that cannot be assumed by a racemic mixture, directly impacting experimental reproducibility and target engagement.

Stereochemistry Enantiomeric Purity Chiral Recognition

Class-Level Functional Inference: Aliphatic Chain Length Modulates Carbonic Anhydrase Isoform Selectivity

A foundational structure-activity relationship (SAR) study demonstrated that aliphatic sulfamates inhibit tumor-associated transmembrane carbonic anhydrase IX (CA IX) with potency increasing alongside chain length. In contrast, inhibition of cytosolic CA II is less dependent on chain length. The C13 chain of (2R)-Tridec-4-en-2-yl sulfamate is positioned at the extreme lipophilic end of this SAR, suggesting a potential selectivity window for membrane-bound isoforms over cytosolic isoforms [1]. While direct assay data for this specific compound is absent in the public domain, this class-level SAR strongly guides its application hypothesis.

Carbonic Anhydrase Isoform Selectivity Aliphatic Sulfamate SAR

Recommended Research Applications for (2R)-Tridec-4-en-2-yl sulfamate Based on Differentiated Properties


Membrane Protein Targeting and Cell-Based Assays

The exceptionally high LogP of 5.07, which is >100-fold greater than that of octyl sulfamate, indicates superior membrane partitioning . This makes the compound a prime candidate for cell-based assays targeting transmembrane enzymes like carbonic anhydrase IX or steroid sulfatase, where high local concentration within the cell membrane is a prerequisite for efficacy.

Stereospecific Structure-Activity Relationship (SAR) Probe

The defined (2R) stereochemistry allows for the precise probing of chiral recognition elements within enzyme active sites . Any observed biological activity can be unambiguously attributed to this enantiomer, facilitating the construction of accurate pharmacophore models, which is impossible with racemic mixtures.

Hydrophobic Modification Reagent for Biomolecules

The sulfamate group is a known reactive warhead for irreversible enzyme inhibition [1]. The long C13 chain can serve as a hydrophobic anchor. This compound can be used as a tool reagent to introduce a lipid-like sulfamate group onto biomolecules or surfaces to study hydrophobic interactions or to create self-assembled monolayers with specific reactivity.

Quote Request

Request a Quote for (2R)-Tridec-4-en-2-yl sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.